(R,S)-Norcotinine-pyridyl-d4 chemical properties
(R,S)-Norcotinine-pyridyl-d4 chemical properties
An In-Depth Technical Guide to (R,S)-Norcotinine-pyridyl-d4 for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of (R,S)-Norcotinine-pyridyl-d4, a critical analytical tool for researchers in toxicology, pharmacology, and drug metabolism. As a deuterated stable isotope-labeled internal standard, its primary function is to enable precise and accurate quantification of norcotinine, a key metabolite of nicotine, in complex biological matrices. This document delineates its fundamental chemical properties, the rationale behind its synthesis and isotopic labeling, and its application in advanced analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). We further explore its indispensable role in pharmacokinetic and metabolic studies, providing field-proven insights and detailed experimental protocols to empower researchers in achieving robust and reproducible results.
Introduction: The Quintessential Standard for Nicotine Metabolite Analysis
(R,S)-Norcotinine-pyridyl-d4 is the deuterated isotopologue of norcotinine, a significant secondary metabolite of nicotine.[1] Norcotinine is formed in the body through the metabolic pathways of both cotinine and nornicotine.[2][3] The quantification of these metabolites is fundamental to understanding nicotine's complex pharmacokinetics, assessing tobacco exposure, and developing smoking cessation therapies.[4][5]
The introduction of four deuterium atoms onto the pyridyl ring of the norcotinine molecule imparts a mass shift of +4 Da (Daltons) without significantly altering its chemical behavior. This property makes (R,S)-Norcotinine-pyridyl-d4 an ideal internal standard for mass spectrometry-based bioanalysis.[6] In quantitative workflows, it is spiked into biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves nearly identically to the endogenous, non-labeled analyte (norcotinine) during extraction, chromatography, and ionization, any sample loss or matrix-induced signal suppression/enhancement affects both the standard and the analyte proportionally.[7] This co-eluting, stable isotope-labeled internal standard (SIL-IS) normalizes the analytical response, correcting for variability and ensuring the highest degree of accuracy and precision in the final concentration measurement.[6][7] Its use has become the gold standard in regulated bioanalysis and advanced metabolic research.[6]
Physicochemical Properties
The fundamental properties of (R,S)-Norcotinine-pyridyl-d4 are summarized below. This information is critical for method development, storage, and handling.
| Property | Value | Reference(s) |
| Chemical Name | 5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | [8][9] |
| Synonyms | (R,S)-Norcotinine-d4; 5-(3-Pyridinyl)-2-pyrrolidinone-pyridyl-d4 | [8][10] |
| CAS Number | 1020719-70-3 | [8][11] |
| Unlabeled CAS Number | 17708-87-1 | [8][9] |
| Molecular Formula | C₉H₆D₄N₂O | [10][11] |
| Molecular Weight | 166.21 g/mol | [1][11] |
| Appearance | Off-White to Pale Brown Solid | [10] |
| Purity | Typically >95% (HPLC) | [8] |
| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol | [11] |
| Storage Temperature | -20°C | [8][11] |
Synthesis Rationale and Isotopic Labeling
The synthesis of (R,S)-Norcotinine-pyridyl-d4 is a multi-step process designed to strategically incorporate deuterium atoms at positions resistant to back-exchange under typical physiological and analytical conditions.
Conceptual Synthesis Pathway: A common strategy involves starting with a heavily deuterated pyridine precursor, such as pyridine-d5.[12]
-
Functionalization of the Deuterated Ring: Pyridine-d5 undergoes bromination to produce 3-bromopyridine-d4. This positions a reactive group at the desired 3-position of the pyridine ring.[12]
-
Carbon Chain Elaboration: The bromo-derivative is converted to a nicotinic acid-d4 analog, which is subsequently esterified.[12]
-
Ring Formation: The deuterated ethyl nicotinate-d4 is condensed with a protected pyrrolidinone derivative. This key step joins the two ring systems.[12]
-
Final Reduction: The resulting intermediate is hydrolyzed, decarboxylated, and finally reduced (e.g., with sodium borohydride) to yield the final (R,S)-Norcotinine-pyridyl-d4 product.[12]
Causality Behind the Labeling Position: The deuterium labels are placed on the aromatic pyridyl ring for a critical reason: stability. Hydrogen atoms on aromatic carbons are not acidic and do not readily exchange with protons from solvents like water or methanol under typical experimental conditions. Placing the labels here ensures the isotopic purity of the standard is maintained throughout sample storage, preparation, and analysis, a crucial aspect for a self-validating protocol.[13] Labeling at other positions, such as those adjacent to carbonyl or nitrogen atoms, could risk isotopic exchange, compromising quantitative accuracy.[13]
Analytical Applications & Quantitative Methodology
The primary application of (R,S)-Norcotinine-pyridyl-d4 is as an internal standard for the quantification of norcotinine in biological samples (e.g., urine, plasma, meconium) by LC-MS/MS.[14][15]
Exemplary Protocol: Quantification of Total Norcotinine in Human Urine
This protocol provides a robust framework for the accurate measurement of norcotinine. It is a self-validating system because the internal standard is carried through every step, inherently correcting for procedural variability.
1. Preparation of Reagents and Standards:
-
Calibration Standards: Prepare a stock solution of unlabeled (R,S)-Norcotinine in methanol. Serially dilute this stock into control (blank) human urine to create a calibration curve (e.g., 1-500 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of (R,S)-Norcotinine-pyridyl-d4 in methanol at a fixed concentration (e.g., 100 ng/mL).[15]
-
Enzyme Solution: Prepare a β-glucuronidase solution in an appropriate buffer (e.g., 0.5 M ammonium acetate, pH 5.1).[15] This step is crucial because a significant fraction of nicotine metabolites are excreted as glucuronide conjugates; enzymatic hydrolysis ensures the measurement of total norcotinine (free + conjugated).[15]
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Aliquot: Pipette 250 µL of each urine sample, calibrator, and quality control (QC) sample into a 2 mL microcentrifuge tube.
-
Spiking: Add 40 µL of the IS Working Solution to all tubes except for "double blank" samples. Vortex briefly.
-
Hydrolysis: Add 100 µL of the β-glucuronidase solution. Cap the tubes, vortex, and incubate at 37°C for 2-4 hours. This incubation allows the enzyme to cleave the glucuronide moiety.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then HPLC-grade water.
-
Load: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with an acidic aqueous solution (e.g., 1% HCl in water) to remove neutral and acidic interferences. Follow with a methanol wash to remove less polar interferences. The analytes, being basic, are retained on the cation exchange sorbent.
-
Elute: Elute the analytes and the internal standard from the cartridge using a small volume (e.g., 1 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35°C. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).[16]
3. LC-MS/MS Analysis:
-
LC Column: Raptor Biphenyl column or equivalent C18 column suitable for separating basic compounds.[16] Chromatographic separation is essential to resolve norcotinine from potential isomers like anabasine and nicotine, which can share the same mass transitions.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A fast gradient from 10% B to 70% B over ~3 minutes.[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
- Norcotinine: e.g., Q1: 163.1 m/z → Q3: 106.1 m/z
- (R,S)-Norcotinine-pyridyl-d4: e.g., Q1: 167.1 m/z → Q3: 110.1 m/z
4. Data Analysis:
-
Integrate the peak areas for both norcotinine and norcotinine-d4.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators.
-
Determine the concentration of norcotinine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Role in Metabolic and Pharmacokinetic (DMPK) Studies
The precise data generated using (R,S)-Norcotinine-pyridyl-d4 is invaluable for DMPK studies.
-
Metabolic Phenotyping: Accurate quantification of the full panel of nicotine metabolites, including norcotinine, helps characterize an individual's metabolic profile (e.g., fast vs. slow metabolizer), which can influence smoking behavior and cessation success.[2]
-
Pharmacokinetic Modeling: Reliable concentration-time data for norcotinine allows for the development of robust pharmacokinetic models, describing the absorption, distribution, metabolism, and excretion of nicotine and its byproducts.[17]
-
Toxicology and Exposure Assessment: In studies of tobacco or nicotine replacement product exposure, quantifying metabolites like norcotinine provides a more complete picture of the metabolic fate and potential toxicological burden.[4] The use of deuterated standards in these studies is often recommended or required by regulatory agencies to ensure data integrity.[7]
Handling, Storage, and Safety
As a Senior Application Scientist, I must emphasize that adherence to proper laboratory procedures is paramount for both personnel safety and data integrity.
-
Storage: The compound should be stored at -20°C in a tightly sealed vial to prevent degradation.[8][11]
-
Handling: (R,S)-Norcotinine-pyridyl-d4 is typically supplied as a solid or in solution. It should be handled in a well-ventilated area or fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[18][19] Although a full toxicological profile is not available, its non-deuterated counterpart is biologically active.[20] Therefore, exposure should be minimized.
-
Safety Data Sheet (SDS): Always consult the specific SDS provided by the supplier before handling the material.[18][19] The SDS contains detailed information on hazards, first aid measures, and disposal procedures.
Conclusion
(R,S)-Norcotinine-pyridyl-d4 is more than just a chemical; it is an enabling tool for high-fidelity scientific research. Its rational design as a stable isotope-labeled internal standard provides the analytical robustness required to confidently explore the nuances of nicotine metabolism. By correcting for inevitable experimental variability, it allows researchers to generate the trustworthy, reproducible data necessary to advance our understanding of pharmacology, toxicology, and the development of effective public health strategies related to tobacco use.
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